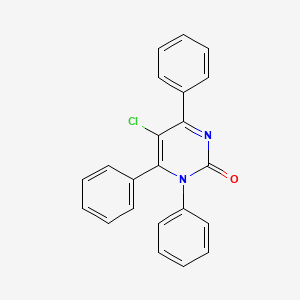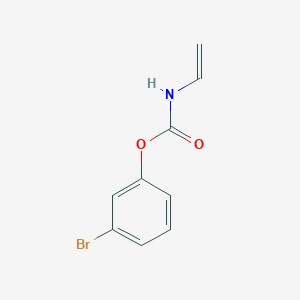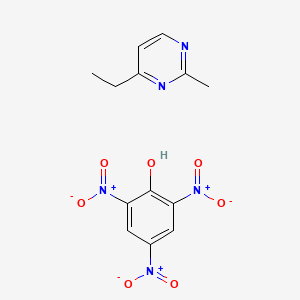
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-Ethyl-2-methylpyrimidine and 2,4,6-trinitrophenolPicric acid is known for its explosive properties and has been used in various applications, including as a dye and an antiseptic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylpyrimidine typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring .
For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the formation of the desired trinitrophenol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature. The production facilities are designed to handle the compound safely and to minimize the risk of accidental detonation .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picric acid derivatives.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of picramic acid.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium dithionite.
Substitution: Electrophilic reagents under acidic conditions.
Major Products
Oxidation: Picric acid derivatives.
Reduction: Picramic acid.
Substitution: Various substituted nitrophenols.
Applications De Recherche Scientifique
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as an antiseptic.
Industry: Utilized in the manufacture of dyes, explosives, and as a stabilizer in certain chemical processes .
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrophenol involves its interaction with biological molecules through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify proteins and nucleic acids. The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Similar in structure but with two nitro groups instead of three.
3-Methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol.
3,5-Dimethyl-2,4,6-trinitrophenol: Another methylated derivative with two methyl groups.
Uniqueness
4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol is unique due to the combination of a pyrimidine ring with a highly nitrated phenol. This combination imparts distinct chemical properties, making it useful in various applications, including explosives, dyes, and as a research tool .
Propriétés
Numéro CAS |
89967-24-8 |
|---|---|
Formule moléculaire |
C13H13N5O7 |
Poids moléculaire |
351.27 g/mol |
Nom IUPAC |
4-ethyl-2-methylpyrimidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H10N2.C6H3N3O7/c1-3-7-4-5-8-6(2)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5H,3H2,1-2H3;1-2,10H |
Clé InChI |
ZAXSMWLENOHGEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
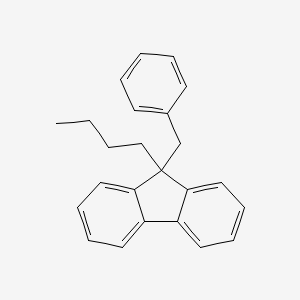
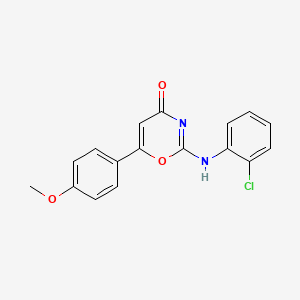
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
